3-Acetoxy-4'-nitrobenzophenone
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Overview
Description
3-Acetoxy-4’-nitrobenzophenone is an organic compound with the molecular formula C15H11NO5. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of an acetoxy group and a nitro group attached to a benzophenone core.
Scientific Research Applications
3-Acetoxy-4’-nitrobenzophenone has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-4’-nitrobenzophenone typically involves the acetylation of 4’-nitrobenzophenone. One common method is the reaction of 4’-nitrobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In industrial settings, the production of 3-Acetoxy-4’-nitrobenzophenone may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-4’-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxyl compound.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: 3-Amino-4’-nitrobenzophenone.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Hydrolysis: 3-Hydroxy-4’-nitrobenzophenone.
Mechanism of Action
The mechanism of action of 3-Acetoxy-4’-nitrobenzophenone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetoxy group can be hydrolyzed to release acetic acid, which may contribute to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4’-Nitrobenzophenone
- 3-Hydroxy-4’-nitrobenzophenone
- 3-Amino-4’-nitrobenzophenone
Uniqueness
3-Acetoxy-4’-nitrobenzophenone is unique due to the presence of both an acetoxy group and a nitro group, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
[3-(4-nitrobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-10(17)21-14-4-2-3-12(9-14)15(18)11-5-7-13(8-6-11)16(19)20/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLYUINJBXVPFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641643 |
Source
|
Record name | 3-(4-Nitrobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-80-6 |
Source
|
Record name | 3-(4-Nitrobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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